molecular formula C14H23BO4 B11850790 (3,4-Di-sec-butoxyphenyl)boronic acid CAS No. 667933-70-2

(3,4-Di-sec-butoxyphenyl)boronic acid

Cat. No.: B11850790
CAS No.: 667933-70-2
M. Wt: 266.14 g/mol
InChI Key: ONIRUXXKZRDCRH-UHFFFAOYSA-N
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Description

(3,4-Di-sec-butoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two sec-butoxy groups at the 3 and 4 positions. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Di-sec-butoxyphenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with sec-butyl alcohol under specific conditions. One common method is the esterification of phenylboronic acid with sec-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3,4-Di-sec-butoxyphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.

    3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups instead of sec-butoxy groups.

    4-Formylphenylboronic acid: Contains a formyl group instead of sec-butoxy groups.

Uniqueness

(3,4-Di-sec-butoxyphenyl)boronic acid is unique due to the presence of sec-butoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s behavior in various chemical reactions .

Properties

CAS No.

667933-70-2

Molecular Formula

C14H23BO4

Molecular Weight

266.14 g/mol

IUPAC Name

[3,4-di(butan-2-yloxy)phenyl]boronic acid

InChI

InChI=1S/C14H23BO4/c1-5-10(3)18-13-8-7-12(15(16)17)9-14(13)19-11(4)6-2/h7-11,16-17H,5-6H2,1-4H3

InChI Key

ONIRUXXKZRDCRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)CC)OC(C)CC)(O)O

Origin of Product

United States

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